Ethyl 1,4-benzodioxan-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl carboxylate derivatives is a topic of interest in several of the provided papers. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a thioamide with ethyl bromopyruvate . Another example is the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through a three-component condensation process . These methods demonstrate the versatility of synthetic approaches in creating a variety of ethyl carboxylate derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was confirmed using X-ray diffraction and compared with theoretical optimization . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and confirm the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of ethyl carboxylate derivatives is explored in several studies. For instance, ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate serves as a peptidomimetic building block that allows for the introduction of various functionalities . Additionally, the reactivity of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives in forming new compounds such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives is described .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives are characterized in detail. For example, the corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was investigated, showing significant inhibition efficiency . The antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was also studied, demonstrating the potential biological applications of these compounds .
Scientific Research Applications
Enzymatic Resolution and Pharmaceutical Synthesis
Ethyl 1,4-benzodioxan-2-carboxylate is prominently used in the pharmaceutical industry. It serves as an intermediate in the production of drugs like doxazosin mesylate. One significant application involves its kinetic resolution to obtain the S-enantiomer of ethyl 1,4-benzodioxan-2-carboxylate using lipase-catalyzed transesterification reactions. This process demonstrates excellent enantioselectivity and yields, making it crucial for the production of enantiomerically pure pharmaceuticals (Kasture et al., 2005). Similarly, enzymatic technologies have been developed for preparing the key chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine, vital in synthesizing (S)-doxazosin mesylate, showing the compound's role in streamlining pharmaceutical production processes (Fang et al., 2001).
Synthesis of Derivatives and Pharmacological Research
Ethyl 1,4-benzodioxan-2-carboxylate is also used in synthesizing various derivatives with potential pharmacological properties. For instance, it was used to create a series of amido ester derivatives with diverse pharmacophoric fragments, where the antihypoxic properties of these synthesized compounds were investigated (Vardanyan et al., 2019). Additionally, the compound plays a role in synthesizing benzo[c]azocanones and Indeno[1,2-b]pyrroles, highlighting its versatility in creating a range of chemical structures for various applications (Behler et al., 2011).
Chemical Reactions and Mechanisms
In the field of organic chemistry, Ethyl 1,4-benzodioxan-2-carboxylate is involved in diverse reactions. For example, its reaction with the sodium enolate of ethyl acetoacetate leads to the production of tetrahydrodibenzo-p-dioxins, showcasing the compound's reactivity and utility in synthetic chemistry (Howe & Rao, 1968). Furthermore, its use in catalyzed enantioselective hydrolysis underlines its role in producing enantiomerically pure compounds, crucial for specific pharmaceutical applications (Varma et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963821 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-benzodioxan-2-carboxylate | |
CAS RN |
4739-94-0 | |
Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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